N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a trimethylbenzene sulfonamide moiety
Preparation Methods
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions. For example, the reaction of a methoxyphenyl derivative with thiosemicarbazide in the presence of a dehydrating agent can form the thiadiazole ring.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiadiazole intermediate with a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the thiadiazole-sulfonamide intermediate with a trimethylbenzene derivative under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interfere with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: This compound also contains a methoxyphenyl group and a sulfonamide moiety but differs in the presence of an imidazole ring instead of a thiadiazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxyphenyl group and an amine moiety, but lacks the thiadiazole and sulfonamide groups.
The uniqueness of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-9-13(2)18(14(3)10-12)27(23,24)22-19-21-20-17(26-19)11-15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,22) |
InChI Key |
ZCXXLCKCMNVKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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